benzyl 6-(4-ethylphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
CAS No.: 609795-87-1
Cat. No.: VC7526672
Molecular Formula: C24H24N2O3S
Molecular Weight: 420.53
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 609795-87-1 |
|---|---|
| Molecular Formula | C24H24N2O3S |
| Molecular Weight | 420.53 |
| IUPAC Name | benzyl 6-(4-ethylphenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate |
| Standard InChI | InChI=1S/C24H24N2O3S/c1-3-17-9-11-19(12-10-17)22-21(23(28)29-15-18-7-5-4-6-8-18)16(2)25-24-26(22)20(27)13-14-30-24/h4-12,22H,3,13-15H2,1-2H3 |
| Standard InChI Key | PGZVXQHKGMNCCU-UHFFFAOYSA-N |
| SMILES | CCC1=CC=C(C=C1)C2C(=C(N=C3N2C(=O)CCS3)C)C(=O)OCC4=CC=CC=C4 |
Introduction
Benzyl 6-(4-ethylphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b] thiazine-7-carboxylate is a complex organic compound belonging to the pyrimido[2,1-b] thiazine class. It features a unique heterocyclic structure that integrates elements of pyrimidine and thiazine, making it a subject of interest in both organic synthesis and pharmacology.
Biological Activity and Potential Applications
Benzyl 6-(4-ethylphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b] thiazine-7-carboxylate has garnered interest due to its potential therapeutic effects. Its unique structure allows it to interact with various biological targets, including enzymes and receptors, which can lead to therapeutic effects in different disease contexts.
| Potential Application | Mechanism of Action | Target Diseases |
|---|---|---|
| Antimicrobial Agents | Inhibition of bacterial enzymes | Bacterial infections |
| Anti-inflammatory Agents | Modulation of inflammatory pathways | Inflammatory diseases |
| Anticancer Agents | Inhibition of cancer cell proliferation | Cancer |
Comparison with Similar Compounds
This compound can be compared with other pyrimido[2,1-b] thiazines that feature variations in their substituents. For example:
These comparisons highlight the structural uniqueness of benzyl 6-(4-ethylphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b] thiazine-7-carboxylate and its potential advantages in biological applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume